molecular formula C30H26BrCl2N5O B11088271 4-(4-bromophenyl)-1-{[(3-chloro-2-methylphenyl)amino]methyl}-N-(3-chlorophenyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carboxamide

4-(4-bromophenyl)-1-{[(3-chloro-2-methylphenyl)amino]methyl}-N-(3-chlorophenyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carboxamide

Cat. No.: B11088271
M. Wt: 623.4 g/mol
InChI Key: PWXCCODQZMULJI-UHFFFAOYSA-N
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Description

4-(4-bromophenyl)-1-{[(3-chloro-2-methylphenyl)amino]methyl}-N-(3-chlorophenyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carboxamide is a complex organic compound with a unique structure that includes multiple aromatic rings and various functional groups

Preparation Methods

The synthesis of 4-(4-bromophenyl)-1-{[(3-chloro-2-methylphenyl)amino]methyl}-N-(3-chlorophenyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carboxamide involves multiple steps, including the formation of intermediate compounds and the use of specific reaction conditions. The synthetic routes typically involve:

    Formation of Intermediate Compounds: This step includes the preparation of various intermediates such as 4-bromophenyl and 3-chloro-2-methylphenyl derivatives.

    Coupling Reactions: The intermediates are then coupled using reagents like amines and carboxylic acids under controlled conditions.

    Cyclization: The final step involves cyclization to form the triazacyclopenta[cd]azulene core structure.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and advanced purification techniques.

Chemical Reactions Analysis

4-(4-bromophenyl)-1-{[(3-chloro-2-methylphenyl)amino]methyl}-N-(3-chlorophenyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts like palladium on carbon, and temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(4-bromophenyl)-1-{[(3-chloro-2-methylphenyl)amino]methyl}-N-(3-chlorophenyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(4-bromophenyl)-1-{[(3-chloro-2-methylphenyl)amino]methyl}-N-(3-chlorophenyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

4-(4-bromophenyl)-1-{[(3-chloro-2-methylphenyl)amino]methyl}-N-(3-chlorophenyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carboxamide can be compared with similar compounds such as:

    4-Bromo-N-[(3-bromophenyl)methyl]-2-chlorobenzamide: This compound has a similar structure but differs in the substitution pattern on the aromatic rings.

    Benzamide, 2-bromo-N-methyl-: This compound is simpler in structure and lacks the triazacyclopenta[cd]azulene core.

Properties

Molecular Formula

C30H26BrCl2N5O

Molecular Weight

623.4 g/mol

IUPAC Name

6-(4-bromophenyl)-2-[(3-chloro-2-methylanilino)methyl]-N-(3-chlorophenyl)-1,3,4-triazatricyclo[5.4.1.04,12]dodeca-2,5,7(12)-triene-5-carboxamide

InChI

InChI=1S/C30H26BrCl2N5O/c1-18-24(33)9-5-10-25(18)34-17-26-36-38-28(29(39)35-22-7-4-6-21(32)16-22)27(19-11-13-20(31)14-12-19)23-8-2-3-15-37(26)30(23)38/h4-7,9-14,16,34H,2-3,8,15,17H2,1H3,(H,35,39)

InChI Key

PWXCCODQZMULJI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Cl)NCC2=NN3C(=C(C4=C3N2CCCC4)C5=CC=C(C=C5)Br)C(=O)NC6=CC(=CC=C6)Cl

Origin of Product

United States

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